3-Formyl-4-nitrobenzonitrile
Overview
Description
3-Formyl-4-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzene derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is a tri-substituted derivative of benzene and serves as an intermediate in the synthetic preparation of various pharmaceuticals exhibiting a large spectrum of activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Formyl-4-nitrobenzonitrile typically involves the nitration of 3-formylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction is exothermic and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the safety and efficiency of the nitration process. Additionally, the use of catalysts and optimized reaction parameters can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The formyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Amino-4-nitrobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 3-Carboxy-4-nitrobenzonitrile.
Scientific Research Applications
3-Formyl-4-nitrobenzonitrile is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: In the development of drugs with potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-4-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to changes in cellular function. The formyl group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylbenzonitrile
- 4-Formylbenzonitrile
- 3-Nitrobenzonitrile
- 4-Nitrobenzonitrile
Uniqueness
3-Formyl-4-nitrobenzonitrile is unique due to the presence of both formyl and nitro groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The presence of the nitro group also imparts specific electronic properties that can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-formyl-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQELNRGJIUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531101 | |
Record name | 3-Formyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90178-82-8 | |
Record name | 3-Formyl-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90178-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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